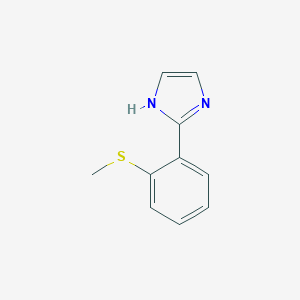
2-(2-Methylsulfanyl-phenyl)-1H-imidazole
Overview
Description
“2-(2-Methylsulfanyl-phenyl)-1H-imidazole” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound contains a methylsulfanyl group attached to a phenyl ring, which is further attached to an imidazole ring1.
Synthesis Analysis
The synthesis of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” is not explicitly mentioned in the available resources. However, related compounds such as “[2-(Methylsulfanyl)phenyl]methanol” and “[2-(Methylsulfanyl)phenyl]acetonitrile” have been mentioned23. The synthesis of these compounds might provide some insights into the possible synthesis pathways for “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.Molecular Structure Analysis
The molecular structure of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” is not directly available. However, the structure of related compounds such as “2-(Methylsulfanyl)phenyl pentadecyl diethylmalonate” and “[2-(Methylsulfanyl)phenyl]methanaminium” have been described45. These structures might provide some insights into the possible structure of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.Chemical Reactions Analysis
The specific chemical reactions involving “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, a study has investigated the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate6. This might provide some insights into the possible chemical reactions of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, the properties of related compounds such as “[2-(Methylsulfanyl)phenyl]methanol” and “N-[2-(Methylsulfanyl)phenyl]-2-[(methylsulfonyl)amino]benzamide” have been described27. These might provide some insights into the possible properties of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”.Scientific Research Applications
Thermochemical Properties
Phenyl substituted imidazoles, including variants like 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have versatile biological activities. The thermochemical properties such as vapor pressures and standard enthalpies of vaporization of different 1-(R-phenyl)-1H-imidazoles have been studied, providing insights into their physicochemical properties for practical applications (Emel’yanenko et al., 2017).
Microencapsulation in Polymer Shells
Imidazoles, including 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have been studied for microencapsulation in polymer shells. This is particularly relevant in the field of electronics, where these compounds are used as latent curing agents for epoxy resins (Fuensanta et al., 2013).
Corrosion Inhibition
A novel imidazoline derivative, structurally related to 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, has shown effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid environments, indicating potential applications in material science and engineering (Zhang et al., 2015).
Antimicrobial Applications
Imidazoles, including derivatives of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have been synthesized and demonstrated potent antimicrobial activities. This underscores their potential in developing new antimicrobial agents (Narwal et al., 2012).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of phenyl-imidazole-based ligands, which include variants similar to 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have been explored for their applications in photochemistry and electrochemistry (Baranoff et al., 2011).
Intermolecular Interactions and Antifungal Evaluation
Studies on 2-methyl-4-phenyl-1H-imidazole, related to 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, have revealed insights into intermolecular interactions influenced by different substituents. These studies also include antifungal evaluations, indicating potential for pharmaceutical applications (Macías et al., 2018).
Catalysis and Synthesis Applications
Imidazole compounds have been investigated for their role in catalyzing reactions, such as the hydrolysis of phosphodiesters, which is significant in understanding biochemical pathways and developing synthetic methodologies (Orth et al., 2010).
Safety And Hazards
The safety and hazards associated with “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “2-(2-Methylsulfanyl-phenyl)-1H-imidazole” are not directly available. However, the study of its synthesis, structure, reactions, mechanism of action, properties, and safety can provide valuable insights for future research.
Please note that this analysis is based on the limited information available and might not fully cover “2-(2-Methylsulfanyl-phenyl)-1H-imidazole”. For a more comprehensive analysis, further research and experimental studies are needed.
properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOSRIUYJLYDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569132 | |
| Record name | 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylsulfanyl-phenyl)-1H-imidazole | |
CAS RN |
139975-95-4 | |
| Record name | 1H-Imidazole, 2-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139975-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



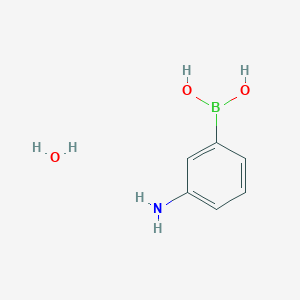
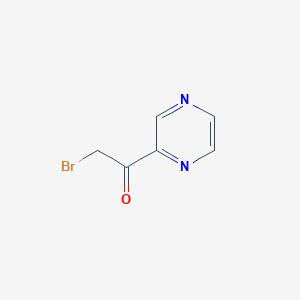
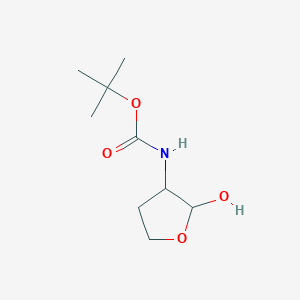
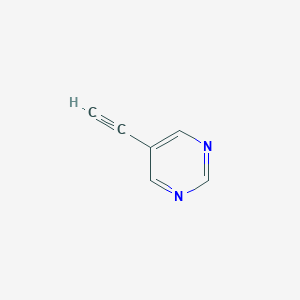
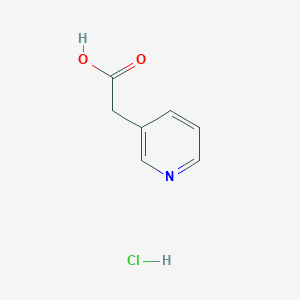
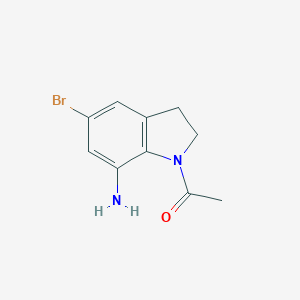
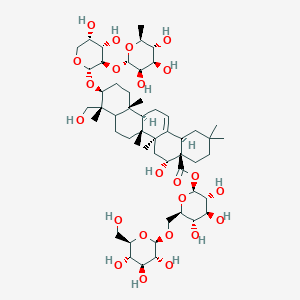
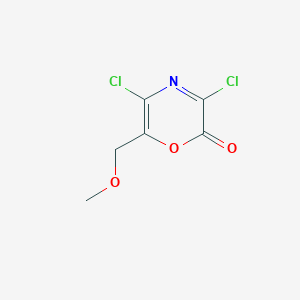
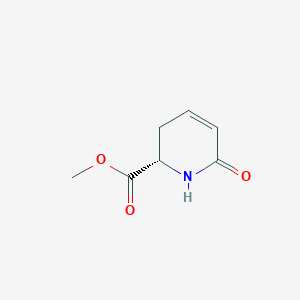
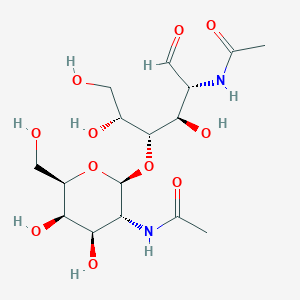
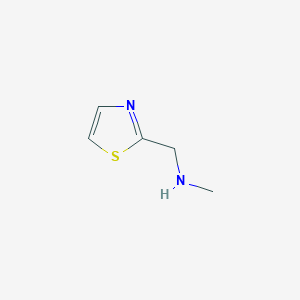
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)
